N-Nitrosoketamine

Description

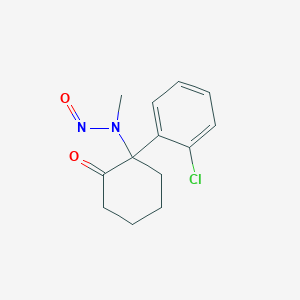

Structure

3D Structure

Properties

CAS No. |

86144-35-6 |

|---|---|

Molecular Formula |

C13H15ClN2O2 |

Molecular Weight |

266.72 g/mol |

IUPAC Name |

N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylnitrous amide |

InChI |

InChI=1S/C13H15ClN2O2/c1-16(15-18)13(9-5-4-8-12(13)17)10-6-2-3-7-11(10)14/h2-3,6-7H,4-5,8-9H2,1H3 |

InChI Key |

GZAIYYSKYBNACI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1(CCCCC1=O)C2=CC=CC=C2Cl)N=O |

Origin of Product |

United States |

Synthetic and Formation Pathways of N Nitrosoketamine

Chemical Synthesis Methodologies

The laboratory synthesis of N-Nitrosoketamine is crucial for obtaining reference standards for analytical testing and toxicological studies. veeprho.com The primary route for synthesizing N-nitrosamines involves the reaction of a secondary amine with a nitrosating agent. rsc.org In the case of N-Nitrosoketamine, the precursor is ketamine, which contains a secondary amine functional group. nih.govnih.gov

A common and traditional method for this synthesis is the reaction of ketamine with sodium nitrite (B80452) (NaNO₂) in a cold, acidic aqueous solution. jove.com The reaction is typically performed with a strong acid like hydrochloric acid (HCl). jove.com The acid reacts with sodium nitrite to generate unstable nitrous acid (HNO₂) in situ. jove.com This is followed by further protonation and loss of a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). jove.com The nucleophilic nitrogen atom of the secondary amine in ketamine then attacks the nitrosonium ion, leading to the formation of an N-nitrosammonium ion, which subsequently undergoes deprotonation to yield the final N-Nitrosoketamine product. jove.com

Modern synthetic approaches offer alternative pathways that may provide higher yields or milder reaction conditions. These methods are particularly useful for creating analytical standards of nitrosamine (B1359907) impurities found in drug molecules. cardiff.ac.uk

| Methodology | Reagents | Key Features | Reference |

|---|---|---|---|

| Classical Nitrosation | Secondary Amine (e.g., Ketamine), Sodium Nitrite (NaNO₂), Strong Acid (e.g., HCl) | In situ generation of nitrous acid and nitrosonium ion; reaction performed in cold, acidic conditions. | jove.com |

| Solvent-Free Nitrosation | Secondary Amine, tert-Butyl Nitrite (TBN) | Metal-free and acid-free conditions; offers broad substrate scope and excellent yields. | rsc.org |

| Electrochemical Synthesis | Aliphatic Secondary Amine, Potassium or Sodium Nitrite, Dichloromethane | An acid-free procedure useful for late-stage functionalization of drug molecules. | cardiff.ac.uk |

| Iodide-Catalyzed Oxidation | Secondary Amine, Nitroalkane, Iodide Catalyst, tert-Butyl Hydroperoxide (TBHP) | Avoids traditional nitrosating agents; considered a greener alternative under mild conditions. | google.comorganic-chemistry.org |

In Situ Formation Mechanisms from Precursors

N-Nitrosoketamine can form in situ from its precursor, ketamine, under specific environmental conditions. This formation is a significant concern, particularly in the context of oral administration of ketamine, where the physiological environment of the stomach provides the necessary conditions for the nitrosation reaction. nih.govresearchgate.netlibretexts.org

Ketamine is structurally a secondary amine, which makes it susceptible to nitrosation. nih.govmhlw.go.jp The core of this reaction is the interaction between the amine and a nitrosating agent. The mechanism involves a nucleophilic attack from the lone pair of electrons on the nitrogen atom of ketamine's amine group on an electrophilic nitroso-containing species, most commonly the nitrosonium ion (NO⁺). jove.comlibretexts.org This reaction results in the formation of a new nitrogen-nitrogen bond, converting the secondary amine into an N-nitrosamine. jove.com

The formation of N-nitrosamines from secondary amines is significantly facilitated by acidic conditions. jove.comlibretexts.org An acidic environment is crucial for the conversion of relatively stable nitrite salts (NO₂⁻) into the highly reactive nitrosonium ion (NO⁺), which is the primary nitrosating agent. libretexts.org

The process begins when a nitrite salt, such as sodium nitrite, is exposed to a strong acid. libretexts.org This leads to the formation of nitrous acid (HNO₂). jove.com In the presence of excess acid, the hydroxyl group of nitrous acid is protonated, forming a good leaving group (H₂O). jove.com The departure of the water molecule results in the generation of the nitrosonium cation. jove.comlibretexts.org This sequence of reactions explains why the acidic milieu of the human stomach can be a site for the in vivo formation of N-nitrosamines when a nitrosatable amine and a source of nitrite are co-ingested. jove.comlibretexts.org

Several factors can influence the rate and extent of N-Nitrosoketamine formation. Understanding these conditions is key to predicting and mitigating the risk of its unintended synthesis.

| Factor | Influence on Formation | Reference |

|---|---|---|

| pH | Formation is highly favorable in acidic environments (e.g., gastric acid), as acid catalyzes the formation of the reactive nitrosonium ion from nitrite. | jove.comlibretexts.org |

| Temperature | Elevated temperatures can increase the rate of the nitrosation reaction. Pharmaceutical processes like high-temperature fluid bed drying are considered risk factors. | libretexts.orgfda.gov |

| Precursor Concentration | The amount of N-Nitrosoketamine formed is dependent on the concentrations of both the ketamine precursor and the nitrosating agent (e.g., nitrite). | mhlw.go.jp |

| Presence of Inhibitors | Certain compounds, such as ascorbic acid (Vitamin C), can inhibit nitrosamine formation by reducing nitrite to nitric oxide, thereby preventing it from forming the nitrosonium ion. | [No specific source for ketamine, but a general principle] |

Role of Nitrite and Acidic Environments

Characterization of Formation Routes in Pharmaceutical Contexts

The presence of nitrosamine impurities in pharmaceutical products has become a major focus for regulatory agencies and manufacturers. N-Nitrosoketamine is classified as a Nitrosamine Drug Substance-Related Impurity (NDSRI), an impurity that is structurally related to the active pharmaceutical ingredient (API). fda.govpublications.gc.ca

The formation of NDSRIs like N-Nitrosoketamine can occur at two main stages: during the manufacturing of the drug product or during its shelf-life storage. mhlw.go.jp A primary identified risk factor is the presence of trace amounts of nitrites in commonly used pharmaceutical excipients. mhlw.go.jp These residual nitrites can react with the nitrosatable secondary amine of the ketamine API, leading to the formation of N-Nitrosoketamine within the final dosage form, such as a tablet. mhlw.go.jp

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established guidelines requiring pharmaceutical companies to perform comprehensive risk assessments to identify and control the presence of nitrosamine impurities. fda.govmerieuxnutrisciences.com As part of this regulatory framework, N-Nitroso-ketamine has been evaluated. Based on a carcinogenic potency categorization approach, it has been placed in Potency Category 5, with a corresponding recommended Acceptable Intake (AI) limit of 1500 ng/day. fda.govpublications.gc.camedicinesforeurope.com

To ensure product quality and patient safety, highly sensitive analytical methods are employed to detect and quantify these impurities. Techniques such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to test for the presence of N-Nitrosoketamine in pharmaceutical preparations. cphi-online.comnih.govnih.gov

| Aspect | Description | Reference |

|---|---|---|

| Classification | Nitrosamine Drug Substance-Related Impurity (NDSRI). | fda.govpublications.gc.ca |

| Formation Sources | Reaction between the ketamine API and residual nitrosating agents (e.g., nitrites) found in pharmaceutical excipients during drug product manufacturing or storage. | mhlw.go.jp |

| Regulatory Status | Recognized as a potential impurity by regulatory agencies (FDA, EMA). An Acceptable Intake (AI) limit of 1500 ng/day (Potency Category 5) has been established. | fda.govpublications.gc.camedicinesforeurope.com |

| Detection Methods | Sensitive analytical techniques like LC-HRMS and GC-MS are used for detection and quantification in drug products. | cphi-online.comnih.govnih.gov |

Molecular Structure and Reactivity Studies of N Nitrosoketamine

Structural Elucidation and Isomeric Considerations

N-Nitrosoketamine, with the chemical formula C₁₃H₁₅ClN₂O₂, is structurally defined as N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylnitrous amide. nih.govcymitquimica.comsynzeal.com Its molecular weight is approximately 266.72 g/mol . nih.govfda.gov The core structure consists of a cyclohexanone (B45756) ring to which a 2-chlorophenyl group and a methyl-nitroso-amino group are attached at the same carbon atom. fda.gov

Table 1: Chemical Identifiers for N-Nitrosoketamine

| Identifier | Value |

|---|---|

| IUPAC Name | N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylnitrous amide |

| CAS Number | 86144-35-6 |

| Molecular Formula | C₁₃H₁₅ClN₂O₂ |

| Molecular Weight | 266.72 g/mol |

| InChI | InChI=1S/C13H15ClN2O2/c1-16(15-18)13(9-5-4-8-12(13)17)10-6-2-3-7-11(10)14/h2-3,6-7H,4-5,8-9H2,1H3 |

| InChIKey | GZAIYYSKYBNACI-UHFFFAOYSA-N |

| Canonical SMILES | CN(C1(CCCCC1=O)C2=CC=CC=C2Cl)N=O |

Data sourced from PubChem, Precision FDA, and CymitQuimica nih.govcymitquimica.comfda.gov

Stereochemical Aspects

The presence of a chiral center at the C-2 carbon of the cyclohexanone ring gives rise to stereoisomerism in ketamine and consequently in N-Nitrosoketamine. dovepress.comresearchgate.net This results in the existence of two enantiomers: S-(+)-ketamine and R-(−)-ketamine. dovepress.comresearchgate.net N-Nitrosoketamine is typically available as a racemic mixture, meaning it contains equal amounts of both the (S)- and (R)-isomers. fda.govncats.ionih.gov Specific (S)-isomer and (R)-isomer forms of N-Nitrosoketamine are also available for research purposes. o2hdiscovery.coaquigenbio.comalentris.org

General N-Nitrosamine Reactivity Principles Applied to N-Nitrosoketamine

The chemical behavior of N-Nitrosoketamine is largely governed by the reactivity of the N-nitroso group, a functional group common to all N-nitrosamines.

Protonation and Denitrosation Pathways

In acidic conditions, N-nitrosamines can undergo protonation. nih.govfreethinktech.com While the oxygen atom is generally considered the primary site of protonation, an N-protonated species may exist in small but kinetically significant amounts, particularly at a pH of 1-2. nih.gov This N-protonated intermediate is implicated in the denitrosation of nitrosamines, a reaction that cleaves the N-N bond to yield a secondary amine and nitrous acid. nih.goveuropa.eu The rate of this protolytic denitrosation can be increased by the presence of nucleophiles like bromide, thiocyanate, and thiourea. nih.govfreethinktech.com

Photolytic Decomposition Mechanisms

N-nitrosamines are known to decompose upon exposure to ultraviolet (UV) light. acs.org This photolytic decomposition generally follows first-order kinetics. oup.com The process involves the excitation of the N-nitrosamine molecule to a singlet excited state, which leads to the cleavage of the N-N bond. acs.org In solution, the photolysis of N-nitrosodimethylamine (NDMA), a representative nitrosamine (B1359907), can proceed through several pathways, including protonation of the excited state followed by nucleophilic attack or hydrolysis, or rearrangement to an unstable N-protonated isomer that then undergoes homolytic fragmentation. nih.gov The rate of photolysis is influenced by the pH of the solution, generally increasing with decreasing pH in aqueous solutions exposed to air. acs.org

Mechanisms of Metabolic Activation of N-Nitrosoketamine

For N-nitrosamines to exert certain biological effects, they often require metabolic activation. sci-hub.se This process is primarily mediated by a group of enzymes known as cytochrome P450s. sci-hub.se

Role of Cytochrome P450 Enzymes in Biotransformation

The metabolic activation of many N-nitrosamines is initiated by α-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes. nih.govacs.orgfda.goveuropa.eu This initial step is crucial as it leads to the formation of unstable intermediates that can subsequently react with cellular macromolecules. nih.gov

Ketamine itself is metabolized by several CYP enzymes, primarily CYP3A4, and to a lesser extent, CYP2B6 and CYP2C9, which are responsible for its N-demethylation to norketamine. dovepress.comresearchgate.netcambridge.org The metabolic pathway of N-Nitrosoketamine is anticipated to involve these or other CYP enzymes. canada.ca The specific CYP enzymes involved in the biotransformation of a particular N-nitrosamine can influence its metabolic fate and subsequent biological activity. nih.gov For instance, studies with other nitrosamines have shown that enzymes like CYP2E1 and CYP2A6 are major catalysts in their activation. nih.gov The biotransformation of drugs in the gastrointestinal tract, a primary site of first-pass metabolism, is heavily influenced by the activity of CYP families 1, 2, and 3. neliti.com

Alpha-Hydroxylation and Reactive Intermediate Formation

The metabolic activation of many N-nitrosamines is a critical process that determines their biological activity, and it is widely accepted to proceed via an α-hydroxylation pathway. acs.orgeuropa.eufda.govcanada.ca This bioactivation is generally catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver. nih.govutupub.fifrontiersin.orgresearchgate.net The process begins with the enzymatic hydroxylation of a carbon atom that is in the alpha (α) position relative to the nitroso group. frontiersin.orgresearchgate.netacs.org

This initial step forms a highly unstable α-hydroxynitrosamine intermediate. acs.orgresearchgate.net Due to its instability, this intermediate undergoes spontaneous decomposition. acs.org The breakdown of the α-hydroxynitrosamine leads to the formation of a corresponding aldehyde or ketone and an alkyldiazonium ion. acs.orgnih.gov The alkyldiazonium ion is a highly reactive electrophilic intermediate. acs.orgnih.gov It is these reactive species that can subsequently interact with cellular nucleophiles. nih.govnih.gov While this is the principal activation pathway for many carcinogenic nitrosamines, the efficiency of this process is highly dependent on the specific structure of the nitrosamine . acs.orgnih.gov

Structural Determinants of Metabolic Pathways

The specific molecular structure of an N-nitrosamine is a crucial determinant of its metabolic fate and, consequently, its biological potency. europa.eunih.gov Structural features in the vicinity of the N-nitroso group, particularly at the α-carbon positions, can significantly influence the favorability of the α-hydroxylation pathway. fda.govnih.gov Factors such as steric hindrance and the electronic properties of substituent groups can either facilitate or impede metabolic activation. nih.govpublications.gc.ca

For N-Nitrosoketamine, its structure is predicted to make metabolic activation via the α-hydroxylation pathway unfavorable. europa.eufda.govpublications.gc.camhlw.go.jp The α-carbons in N-Nitrosoketamine are the methyl carbon and the tertiary carbon of the cyclohexanone ring to which the nitroso-amino group is attached. The tertiary α-carbon is sterically hindered by the bulky chlorophenyl and cyclohexanone rings. This steric hindrance is a significant deactivating feature, as it limits the access of CYP enzymes to the α-hydrogen, thereby disfavoring the initial hydroxylation step. fda.govpublications.gc.ca

Regulatory and scientific assessment models use these structure-activity relationships (SAR) to predict the carcinogenic potency of nitrosamines. europa.eumedicinesforeurope.com Based on these models, N-Nitrosoketamine is classified into a low potency category (Potency Category 5). europa.eufda.govpublications.gc.camhlw.go.jp This classification is for nitrosamines that are not predicted to be metabolically activated through α-hydroxylation due to factors like significant steric hindrance or the absence of available α-hydrogens. europa.eufda.gov The structure of N-Nitrosoketamine, therefore, favors clearance through other, non-activating biological pathways over the formation of reactive electrophilic intermediates. europa.eupublications.gc.ca

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N-Nitrosoketamine |

| Ketamine |

| Hydrogen chloride |

Genotoxicity and Mutagenicity Investigations of N Nitrosoketamine

In Vitro Genotoxicity Assays

In vitro genotoxicity assays are a important component in the evaluation of the potential for chemical compounds to induce genetic mutations. For N-Nitrosoketamine (NKT), these assays have been pivotal in understanding its effects at a cellular level.

The in vitro micronucleus (MN) test is a well-established method for assessing chromosomal damage. It detects the presence of micronuclei, which are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells is an indication of clastogenic and/or aneugenic events.

Research on the genotoxicity of N-Nitrosoketamine has utilized the Chinese hamster lung fibroblast cell line (CHL/IU). nucro-technics.cominotiv.comnih.gov This cell line is a common choice for cytogenetic assays due to its stable karyotype and high mitotic index. Studies have investigated the frequency of micronuclei in CHL/IU cells following exposure to N-Nitrosoketamine to determine its genotoxic potential. nucro-technics.cominotiv.comnih.gov

The duration of exposure to a test substance can significantly influence the outcome of genotoxicity tests. In studies involving N-Nitrosoketamine and the CHL/IU cell line, two primary exposure regimens were used: short-term treatment and continuous treatment. nucro-technics.cominotiv.comnih.gov

Short-term treatment involved exposing the cells to N-Nitrosoketamine for 6 hours, followed by a recovery period of 18, 42, or 66 hours. nucro-technics.cominotiv.com Continuous treatment, on the other hand, involved exposing the cells to the compound for 24, 48, or 72 hours without a recovery period. nucro-technics.cominotiv.com The results indicated that short-term treatment with N-Nitrosoketamine led to a significant increase in the frequency of micronuclei. nucro-technics.cominotiv.comnih.gov Conversely, continuous treatment did not result in a statistically significant rise in micronuclei formation. nucro-technics.cominotiv.comnih.gov This suggests that N-Nitrosoketamine is genotoxic under short-term exposure conditions in this test system. nucro-technics.cominotiv.comnih.gov

Table 1: Effect of Exposure Duration on N-Nitrosoketamine Genotoxicity in CHL/IU Cells

| Exposure Type | Duration | Observation | Genotoxic Outcome |

|---|---|---|---|

| Short-Term | 6 hours + recovery | Significant increase in micronuclei frequency | Genotoxic |

| Continuous | 24, 48, or 72 hours | No significant increase in micronuclei frequency | Non-genotoxic |

Many compounds require metabolic activation to become genotoxic. In vitro tests often incorporate an exogenous metabolic activation system, such as the S9 mix, which is a supernatant fraction of a rodent liver homogenate containing microsomal enzymes. nucro-technics.com The inclusion of the S9 mix helps to simulate the metabolic processes that occur in a whole organism. nucro-technics.com

In the short-term treatment of CHL/IU cells, N-Nitrosoketamine was found to be genotoxic both in the presence and absence of the S9 mix. nucro-technics.cominotiv.comnih.gov This indicates that N-Nitrosoketamine can induce genetic damage directly, and its metabolites may also be genotoxic.

Table 2: Influence of S9 Mix on the Genotoxicity of N-Nitrosoketamine (Short-Term Exposure)

| Test Condition | Observation | Conclusion |

|---|---|---|

| With S9 Mix | Significant increase in micronuclei frequency | Genotoxic |

| Without S9 Mix | Significant increase in micronuclei frequency | Genotoxic |

To better understand the genotoxic profile of N-Nitrosoketamine, its effects have been compared to its parent compound, ketamine. nucro-technics.cominotiv.comnih.govcriver.com Using the in vitro micronucleus test on the CHL/IU cell line, both N-Nitrosoketamine and ketamine were found to be genotoxic under short-term exposure conditions, with and without the S9 mix. nucro-technics.cominotiv.comnih.gov However, the research findings suggest that N-Nitrosoketamine exhibits a stronger genotoxic effect than ketamine. nucro-technics.cominotiv.comnih.gov Like N-Nitrosoketamine, ketamine was determined to be non-genotoxic under continuous treatment conditions in the same assay. nucro-technics.cominotiv.comnih.gov

The in vitro chromosomal aberration test is another critical assay for identifying substances that cause structural damage to chromosomes. nucro-technics.comcriver.comeurofins.de This test is often conducted in accordance with established guidelines, such as the OECD Guideline for Testing of Chemicals, No. 473. nucro-technics.comcriver.comeurofins.de While specific detailed reports on the chromosomal aberration testing of N-Nitrosoketamine are not widely available, it has been indicated that such tests were performed using the CHL/IU cell line. news-medical.net

The general methodology for an in vitro chromosomal aberration test involves the following steps:

Cell Culture : Culturing of mammalian cells, such as Chinese Hamster Ovary (CHO) cells, Chinese hamster lung fibroblast (CHL/IU) cells, or human peripheral blood lymphocytes. nucro-technics.comcriver.comeurofins.de

Exposure : Treatment of the cell cultures with at least three concentrations of the test substance, both with and without a metabolic activation system (S9 mix). criver.comeurofins.de The exposure can be short-term (e.g., 3-6 hours) followed by a recovery period, or long-term (e.g., continuous exposure for approximately 1.5 normal cell cycles). nucro-technics.comcriver.com

Metaphase Arrest : Addition of a substance like colcemid or colchicine (B1669291) to the cultures to arrest cells in the metaphase stage of mitosis. fda.gov

Harvesting and Staining : Harvesting the cells, followed by hypotonic treatment, fixation, and staining of the chromosomes. fda.govoecd.org

Microscopic Analysis : Microscopic examination of the metaphase cells to identify and quantify structural chromosomal aberrations, such as chromatid and chromosome breaks, deletions, and exchanges. nucro-technics.comfda.gov

Data Evaluation : A substance is considered positive if it causes a statistically significant, dose-dependent increase in the number of cells with structural chromosomal aberrations compared to a negative control. slideshare.net

This standardized approach ensures the reliability and reproducibility of the findings for assessing the clastogenic potential of chemical compounds like N-Nitrosoketamine.

Effects of Exposure Duration (Short-Term vs. Continuous)

Comparative Genotoxicity with Ketamine

Mutagenicity Assessment in Cellular Models

The mutagenic potential of N-Nitrosoketamine (NKT) has been evaluated in vitro using mammalian cell systems. One key study investigated the genotoxic effects of NKT through the in vitro micronucleus (MN) test, utilizing the Chinese hamster lung fibroblast cell line (CHL/IU). nih.govnih.govresearchgate.net This assay is a well-established method for assessing chromosomal damage, a hallmark of genotoxicity.

In these investigations, CHL/IU cells were exposed to NKT under different treatment conditions: short-term treatment and continuous treatment. nih.govnih.gov For short-term exposure, cells were treated for 6 hours, both in the presence and absence of a metabolic activation system (S9 mix), followed by a recovery period. nih.govnih.gov The S9 mix is used to simulate the metabolic processes that occur in the liver, which can convert some chemicals into more reactive, mutagenic forms.

The results indicated that short-term treatment with N-Nitrosoketamine led to a statistically significant increase in the frequency of micronuclei in CHL/IU cells. nih.govnih.govresearchgate.net This effect was observed both with and without the S9 mix, suggesting that N-Nitrosoketamine and/or its direct metabolites can induce chromosomal damage. nih.govnih.gov In contrast, continuous treatment with NKT for 24, 48, or 72 hours without the S9 mix did not result in a significant rise in micronuclei frequency. nih.govnih.govresearchgate.net These findings suggest that N-Nitrosoketamine exhibits genotoxic activity under conditions of short-term exposure in this cellular model. nih.govnih.gov

Table 1: Summary of In Vitro Micronucleus Test Results for N-Nitrosoketamine

| Test System | Treatment Condition | Metabolic Activation (S9 Mix) | Result | Reference |

| Chinese Hamster Lung (CHL/IU) Cells | Short-term (6 hours) | With | Genotoxic (Significant increase in micronuclei) | nih.gov, nih.gov |

| Chinese Hamster Lung (CHL/IU) Cells | Short-term (6 hours) | Without | Genotoxic (Significant increase in micronuclei) | nih.gov, nih.gov |

| Chinese Hamster Lung (CHL/IU) Cells | Continuous (24, 48, 72 hours) | Without | Non-genotoxic (No significant increase in micronuclei) | nih.gov, nih.gov |

DNA Adduct Formation and DNA Repair Mechanisms

N-nitrosamines, the chemical class to which N-Nitrosoketamine belongs, are known for their capacity to act as alkylating agents, which can lead to the formation of DNA adducts. nih.govmdpi.com This process is a critical step in the initiation of mutagenesis and carcinogenesis. The formation of these adducts is not direct; rather, it requires metabolic activation of the nitrosamine (B1359907) molecule. nih.govmdpi.com This bioactivation is typically carried out by cytochrome P450 (CYP) enzymes, which convert the parent compound into unstable electrophilic intermediates. nih.govresearchgate.net These reactive intermediates can then attack nucleophilic sites on DNA bases, forming covalent bonds and creating DNA adducts. nih.govmdpi.com

The types of DNA adducts formed by nitrosamines can vary but often include alkylated purine (B94841) and pyrimidine (B1678525) bases, such as O6-alkylguanine and N7-alkylguanine. mdpi.comnih.gov These adducts can disrupt the normal structure and function of DNA. For instance, if not repaired, O6-alkylguanine can lead to mispairing during DNA replication, causing G:C to A:T transition mutations. mdpi.com

Cells possess several sophisticated DNA repair pathways to counteract the damaging effects of alkylating agents like nitrosamines. nih.gov The primary mechanisms involved in repairing DNA alkylation damage include:

Base Excision Repair (BER): This pathway is responsible for removing small, non-helix-distorting base lesions. nih.govmlsu.ac.in The process is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site. mlsu.ac.in This site is then further processed by other enzymes to restore the correct DNA sequence. mlsu.ac.in

Direct Damage Reversal: Some forms of alkylation damage can be directly reversed by specific enzymes. nih.gov The most prominent example is the O6-methylguanine-DNA methyltransferase (MGMT), which directly removes the alkyl group from the O6 position of guanine, transferring it to one of its own cysteine residues. nih.gov This is a highly efficient, single-use protein mechanism for preventing the mutagenic potential of this specific adduct. nih.gov

Nucleotide Excision Repair (NER): While primarily known for repairing bulky, helix-distorting lesions, NER can also participate in the removal of certain types of alkylation adducts that cause significant structural changes to the DNA double helix. nih.gov

The interplay and efficiency of these repair pathways are crucial in determining the ultimate genotoxic outcome of exposure to N-nitrosamines. nih.govipbs.fr

Advanced Analytical Methodologies for N Nitrosoketamine Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation of N-Nitrosoketamine from the active pharmaceutical ingredient (API) and other related substances. The choice of technique depends on the volatility, polarity, and thermal stability of the analyte. ijpsjournal.com Hyphenation with mass spectrometry provides the necessary sensitivity and specificity for trace-level detection. ijpsjournal.comthermofisher.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the analysis of a broad range of nitrosamine (B1359907) impurities, including non-volatile and thermally labile compounds. biopharmaspec.comresearchgate.net Its broad applicability makes it suitable for various nitrosamines with different polarities. ijpsjournal.com High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems are used for separation, followed by detection using a mass spectrometer, often a triple quadrupole (QqQ) or a high-resolution mass spectrometer (HRMS) like an Orbitrap. thermofisher.comcphi-online.com

LC-MS/MS methods are noted for their high sensitivity and specificity, which are essential for meeting the stringent regulatory limits for nitrosamines. researchgate.net For instance, methods have been developed for various drug products, such as metformin (B114582) and sartans, to quantify multiple nitrosamines simultaneously. thermofisher.com The use of atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) sources is common. ijpsjournal.com HRMS provides high certainty in the identification of impurities, which is particularly useful when dealing with complex matrices. ijpsjournal.com

Table 1: Example LC-MS Method Parameters for Nitrosamine Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column | Agilent Pursuit XRs Ultra diphenyl (150 × 2.0 mm, 2.8 μm) | nih.gov |

| Mobile Phase A | 0.1% formic acid in water | nih.gov |

| Mobile Phase B | 0.1% formic acid in methanol | nih.gov |

| Flow Rate | 0.4 mL/min (Gradient Elution) | nih.gov |

| Detector | Triple Quadrupole Mass Spectrometer | nih.gov |

| Ionization | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) | researchgate.netijpsjournal.com |

Gas chromatography-mass spectrometry (GC-MS) is a preferred method for the analysis of volatile and semi-volatile nitrosamines. biopharmaspec.comecetoc.org The technique involves separating compounds in a gaseous state as they travel through a chromatographic column. filab.fr For nitrosamine analysis, GC is often coupled with a Thermal Energy Analyzer (TEA) or a mass spectrometer. ecetoc.org GC-TEA is highly specific for nitrogen-containing compounds and offers excellent sensitivity. filab.frfilab.fr The principle involves the pyrolysis of N-nitrosamines to produce nitrosyl radicals, which react with ozone to generate a detectable light emission. ecetoc.orgusp.org

GC coupled with tandem mass spectrometry (GC-MS/MS) is crucial for achieving the low detection limits and selectivity required for trace impurity analysis in complex pharmaceutical matrices. ijpsjournal.comrestek.com Direct liquid injection or headspace sampling can be used for sample introduction, with headspace being particularly suitable for the most volatile nitrosamines. gcms.czrestek.com While direct injection covers a wider range of volatilities, it can introduce more matrix components into the system. restek.com High-resolution mass spectrometry (GC-HRMS) can also be employed for precise mass measurements. ijpsjournal.comcphi-online.com

Table 2: Comparison of GC-based Detectors for Nitrosamine Analysis

| Technique | Principle | Advantages | Considerations | Reference |

|---|---|---|---|---|

| GC-MS/MS | Separation by GC, followed by mass-to-charge ratio analysis using a triple quadrupole MS. | High sensitivity and selectivity, suitable for complex matrices. | Optimized for volatile and semi-volatile compounds. | ijpsjournal.comrestek.com |

| GC-TEA | Separation by GC, followed by specific detection of nitroso groups via chemiluminescence. | Extremely selective for nitrosamines, reduces matrix interference. | Confirmatory analysis on a second column or by GC-MS is often required. | ecetoc.orgusp.org |

Supercritical Fluid Chromatography (SFC) is an alternative chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. shimadzu.chijarsct.co.in SFC combines some of the advantages of both gas and liquid chromatography, offering high efficiency and fast separations. ijarsct.co.inthieme-connect.de It has been successfully applied to the analysis of nitrosamines in various drug products, including sartans, metformin, and ranitidine. nih.govnih.gov

Coupled with tandem mass spectrometry (SFC-MS/MS), this technique provides an orthogonal selectivity to reversed-phase liquid chromatography (RPLC). chromatographyonline.com For instance, a nitrosamine derivative that elutes after the API in an RPLC method may elute before it in an SFC method, which can help in quantification by reducing matrix effects. chromatographyonline.com An SFC-MS/MS method has been developed that can separate sixteen different nitrosamines in a single run with a total time of only 11.5 minutes, demonstrating its potential for high-throughput screening. nih.govchromicent.de

Gas Chromatography-Mass Spectrometry (GC-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary electrophoresis-mass spectrometry (CE-MS) is a powerful analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitivity and specificity of mass spectrometry. wikipedia.orgasiapharmaceutics.info CE separates ions based on their electrophoretic mobility in an electric field, offering high resolving power with minimal sample and solvent consumption. wikipedia.orgasiapharmaceutics.info

CE-MS has been explored for the analysis of nitrosamine impurities in pharmaceuticals. nih.gov For example, a method using an interface-free CE-nano-electrospray ionization (nanoESI) system coupled with MS was developed for the quantitative detection of N-nitrosodimethylamine (NDMA) in valsartan (B143634) drug substances. nih.gov This approach demonstrated sufficient selectivity, linearity, and precision, with a limit of detection (LOD) of 0.3 ng/mL and a limit of quantification (LOQ) of 1.0 ng/mL. nih.gov The results suggest that CE-MS is a promising alternative to conventional GC- and LC-based methods for nitrosamine analysis. nih.gov

Method Development and Validation for Trace Analysis

The development and validation of analytical methods for trace analysis of N-Nitrosoketamine are critical to ensure reliable and accurate results. thermofisher.com These methods must be validated according to guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R1). nih.govmdpi.com Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). mdpi.com

Given the low acceptable intake (AI) limits set by regulatory bodies like the U.S. Food and Drug Administration (FDA) for nitrosamine impurities, analytical methods must be highly sensitive. biopharmaspec.comfda.gov For many nitrosamines, methods have achieved LOD and LOQ values in the low nanogram-per-milliliter (ng/mL) or parts-per-billion (ppb) range. nih.govrestek.com For example, a validated UPLC-MS/MS method for nitrosamine impurities in losartan (B1675146) tablets reported LODs in the range of 0.25-0.5 ng/mL. nih.gov The accuracy of such methods is often assessed through recovery studies of spiked samples, with acceptance criteria typically ranging from 70% to 130%. mdpi.com

Table 3: Key Validation Parameters for Trace Nitrosamine Analysis

| Validation Parameter | Definition | Typical Acceptance Criteria | Reference |

|---|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference at the retention time of the analyte. | mdpi.com |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 | restek.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise Ratio (S/N) of 3:1 | mdpi.com |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio (S/N) of 10:1 | mdpi.com |

| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of 80-120% of the spiked amount. | researchgate.netmdpi.com |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) within specified limits (e.g., <15%). | mdpi.com |

Applications in Reference Standard Characterization

The availability of well-characterized reference standards is fundamental for the accurate quantification of N-Nitrosoketamine. synzeal.comaquigenbio.com Analytical methods are employed to confirm the identity and purity of these reference materials. synzeal.com Companies that synthesize and supply N-Nitrosoketamine reference standards provide characterization data that complies with regulatory guidelines. synzeal.comaquigenbio.com

The characterization of a N-Nitrosoketamine reference standard typically involves a suite of analytical techniques to confirm its chemical structure and determine its purity. High-performance liquid chromatography (HPLC) is often used to assess purity, with results typically expected to be greater than 95%. lgcstandards.com Mass spectrometry is used to confirm the molecular weight and fragmentation pattern, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. The accurate mass of N-Nitrosoketamine is 266.082. lgcstandards.com This comprehensive characterization ensures that the reference standard is suitable for use in analytical method development, validation, and routine quality control testing. synzeal.comaquigenbio.com

Computational Chemistry and Mechanistic Modeling of N Nitrosoketamine

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms that underpin the carcinogenic activity of N-nitrosamines. nih.gov These first-principles computational approaches can model the electronic structure of molecules and predict their reactivity without prior experimental data. nih.govresearchgate.net The primary application for N-nitrosamines involves modeling the key steps of metabolic activation, which is believed to be a prerequisite for their carcinogenicity. nih.gov

The methodology involves calculating the Gibbs free energies and activation energy barriers for a series of reaction steps. nih.gov This typically includes:

α-Hydroxylation: The initial, enzyme-catalyzed oxidation of a carbon atom adjacent to the nitroso group.

Intermediate Decomposition: The breakdown of the resulting unstable α-hydroxynitrosamine.

Formation of Diazonium Ions: The generation of highly reactive electrophilic diazonium intermediates.

DNA Alkylation vs. Hydrolysis: The subsequent reaction of the diazonium ion with a biological nucleophile like DNA (toxification) or with water (detoxification). nih.gov

Studies on various N-nitrosamines have revealed that consistent differences in the free energy profiles exist between carcinogenic and non-carcinogenic analogues. europa.eu For carcinogenic compounds, the formation of DNA adducts is often kinetically controlled and proceeds through transition states of similar energy to competing hydrolysis reactions. europa.eu In contrast, non-carcinogenic nitrosamines tend to form more stable carbocation intermediates that are thermodynamically favored to react with water, leading to detoxification. europa.eu

While specific quantum chemical studies on N-Nitrosoketamine are not prominent in publicly available literature, the established principles can be directly applied. Such calculations could predict the activation energy required for the hydroxylation of its single available α-carbon (on the methyl group) and the subsequent reactivity of the resulting methyldiazonium ion. By comparing these calculated energy profiles to those of well-characterized nitrosamines, a prediction of N-Nitrosoketamine's intrinsic DNA-reactivity can be formulated, providing a mechanistic basis for risk assessment. researchgate.net

Table 1: Representative Reaction and Activation Free Energies (kcal/mol) for Key Steps in N-Nitrosamine Activation Pathways Calculated via DFT

This table presents data for well-studied nitrosamines to illustrate the outputs of quantum chemical calculations. All values are relative to the hydroxylated nitrosamine (B1359907) intermediate.

| Reaction Step | Compound | Reaction Free Energy (ΔG) | Activation Free Energy (Barrier) | Carcinogenicity |

|---|---|---|---|---|

| DNA Adduct Formation (SN2) | NDMA | -95.5 | +15.3 | Carcinogenic |

| DNA Adduct Formation (SN2) | NPIP | -94.3 | +14.2 | Carcinogenic |

| Water Adduct Formation | NDMA | -66.4 | +17.4 | Carcinogenic |

| Water Adduct Formation | NPIP | -73.4 | +13.4 | Carcinogenic |

| Carbocation Formation | NTBA | -3.4 | N/A (spontaneous) | Non-carcinogenic |

Theoretical Investigations of Metabolic Activation Pathways

The carcinogenic potential of most N-nitrosamines is contingent upon their metabolic activation by enzymes, primarily the Cytochrome P450 (CYP450) superfamily. nih.gov The canonical activation pathway is α-hydroxylation, a reaction that introduces a hydroxyl group onto a carbon atom immediately adjacent (in the α-position) to the N-nitroso group. fda.govresearchgate.net This enzymatic step is widely considered the initiating event for the mutagenic and carcinogenic response observed for many nitrosamines. fda.govfda.gov

Theoretical investigations into this process often use molecular docking and DFT calculations. dgra.de Molecular docking simulates the binding of the nitrosamine substrate within the active site of a CYP450 enzyme, predicting the preferred binding orientation and affinity. DFT calculations can then model the electronic specifics of the hydroxylation reaction itself. nih.gov

For N-Nitrosoketamine, the structure dictates the likely site of metabolic attack. It possesses two α-carbons relative to the nitroso group:

The α-carbon of the methyl group, which has three available α-hydrogens.

The α-carbon within the cyclohexanone (B45756) ring, which is a quaternary carbon (bonded to the methylamino group, the chlorophenyl group, and two other ring carbons) and thus has no α-hydrogens.

Metabolic α-hydroxylation requires the presence of at least one α-hydrogen. Therefore, for N-Nitrosoketamine, this activation step is restricted to the methyl group. The presence of the bulky and sterically hindered quaternary carbon on the other side of the nitroso group is a significant structural feature. In some complex N-nitrosamines, such steric hindrance can disfavor or prevent CYP-mediated α-hydroxylation, potentially leading to detoxification pathways such as hydroxylation at other sites on the molecule. medicinesforeurope.com Theoretical studies could precisely model the interaction of N-Nitrosoketamine with various CYP isoforms (e.g., CYP3A4, CYP2B6, which are known to metabolize the parent drug, ketamine) to determine the feasibility and rate of this crucial activation step.

Structure-Activity Relationship (SAR) Modeling for N-Nitrosamine Potency

Structure-Activity Relationship (SAR) modeling is a predictive methodology used to classify the mutagenic and carcinogenic risk of chemicals based on their molecular structure. fda.gov For N-nitrosamines, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have developed and adopted the Carcinogenic Potency Categorization Approach (CPCA). fda.govfda.govresearchgate.net

The CPCA is an expert rule-based SAR model that assigns an N-nitrosamine to one of five potency categories, each with a corresponding acceptable intake (AI) limit. researchgate.net The model's logic is rooted in the α-hydroxylation mechanism. fda.govresearchgate.net It evaluates structural features that are known to influence the rate and likelihood of this metabolic activation, including:

α-Hydrogen Count: The number of hydrogens on the α-carbons.

Activating Features: Structural motifs that increase the rate of α-hydroxylation or the reactivity of the resulting intermediates (e.g., an α-carbon that is secondary and unhindered).

Deactivating Features: Structural motifs that decrease potency by sterically hindering α-hydroxylation, promoting alternative detoxification pathways, or reducing the stability of the ultimate carbocation (e.g., α-tertiary carbons, adjacent electron-withdrawing groups, or bulky substituents). fda.govfda.gov

Table 2: Carcinogenic Potency Categorization Approach (CPCA) for N-Nitrosamines

| Potency Category | Recommended AI Limit (ng/day) | Description |

|---|---|---|

| 1 | 26.5 (FDA) / 18 (EMA) | High potency; comparable to the most potent nitrosamines (e.g., NDEA). |

| 2 | 100 | Potency comparable to well-studied potent nitrosamines like NDMA and NNK. |

| 3 | 400 | Lower potency due to the presence of a weakly deactivating structural feature. |

| 4 | 1500 | Significantly lower potency due to moderately deactivating features. |

| 5 | 1500 | Lowest potency class, due to strongly deactivating features or lack of α-hydrogens. |

Molecular Dynamics Simulations for N-Nitrosoketamine Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. dgra.de By solving Newton's equations of motion for a system, MD simulations provide detailed, time-resolved information about the conformational changes, fluctuations, and interactions within biological systems. dgra.de

While no specific MD simulation studies of N-Nitrosoketamine are currently published, this technique is highly applicable to understanding its biological interactions. MD simulations can be used to model:

Enzyme-Substrate Binding: Simulating the interaction of N-Nitrosoketamine with the active site of a CYP450 enzyme. This can reveal the stability of the binding pose predicted by molecular docking, identify key amino acid residues involved in the interaction, and assess the role of water molecules in the active site. dgra.de

Binding Free Energy: Using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), MD simulations can provide a more accurate estimate of the binding free energy between N-Nitrosoketamine and an enzyme, which relates to its binding affinity.

Conformational Dynamics: MD can show how the binding of N-Nitrosoketamine might induce conformational changes in the enzyme, or how the flexibility of the N-Nitrosoketamine molecule itself influences its ability to fit within the active site. dgra.de

For instance, an MD simulation could be initiated with N-Nitrosoketamine docked into the active site of CYP3A4. The simulation, run for tens or hundreds of nanoseconds, would show whether the molecule remains stably bound in an orientation suitable for α-hydroxylation of its methyl group. dgra.de The results could help explain why metabolism might be efficient or inefficient, complementing the static picture from SAR and the energetic calculations from quantum mechanics to build a comprehensive, multi-scale model of N-Nitrosoketamine's potential for metabolic activation.

Regulatory Science and Impurity Control Perspectives for N Nitrosoketamine

Classification within Nitrosamine (B1359907) Drug Substance-Related Impurities (NDSRIs)

N-Nitrosoketamine is classified as a Nitrosamine Drug Substance-Related Impurity (NDSRI). canada.cacanada.camhlw.go.jp NDSRIs are a sub-class of nitrosamines that are structurally similar to the active pharmaceutical ingredient (API) or its fragments and are formed through the nitrosation of the API itself. fda.gov This typically occurs when secondary or tertiary amine functionalities within the drug molecule, as is the case with ketamine, react with nitrosating agents like nitrite (B80452) impurities found in excipients, under favorable conditions. fda.gov

The distinction of NDSRIs from other small-molecule nitrosamines, such as N-nitrosodimethylamine (NDMA), is critical because their formation is directly linked to the drug substance. fda.gov This understanding necessitates a focused risk assessment on the drug product's formulation and manufacturing process. Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have increasingly emphasized the need to assess the potential for NDSRI formation. qbdgroup.com

Carcinogenic Potency Categorization Approaches (CPCA)

To address the challenge of assessing the carcinogenic risk of the numerous potential NDSRIs for which limited or no carcinogenicity data exist, regulatory authorities have developed the Carcinogenic Potency Categorization Approach (CPCA). canada.cafda.gov This science-based predictive framework allows for the assignment of a nitrosamine to a specific potency category, each with a corresponding acceptable intake (AI) limit. fda.gov

The CPCA is grounded in structure-activity relationship (SAR) principles, which correlate a chemical's structure with its biological activity. fda.goveuropa.eu For nitrosamines, the primary mechanism of metabolic activation leading to carcinogenicity is believed to be α-hydroxylation. fda.govfda.gov The CPCA evaluates the structural features of a nitrosamine molecule that can either activate or deactivate this metabolic pathway. fda.govfda.gov

Key factors considered in the CPCA include:

α-Hydrogen atoms: The number and location of hydrogen atoms on the carbon atoms adjacent to the nitroso group. fda.gov

Activating and deactivating features: The presence of certain molecular substructures that can increase or decrease carcinogenic potency. fda.govfda.gov

Based on an assessment of these features, a potency score is calculated, which then assigns the nitrosamine to one of five potency categories. fda.gov N-Nitrosoketamine, based on its molecular structure, has been evaluated using this approach by major regulatory bodies.

Both the FDA and Health Canada, applying the CPCA, have placed N-Nitrosoketamine into Potency Category 5 . canada.cacanada.cafda.gov This category corresponds to the least potent nitrosamines, with an associated acceptable intake (AI) limit of 1500 ng/day . canada.cacanada.cafda.gov This categorization is based on the structural features of N-Nitrosoketamine which are predicted to result in low carcinogenic potency. europa.eu

| Regulatory Body | Potency Category | Acceptable Intake (AI) Limit |

|---|---|---|

| FDA | Category 5 | 1500 ng/day |

| Health Canada | Category 5 | 1500 ng/day |

| EMA | Category 5 | 1500 ng/day |

While the CPCA represents a significant advancement in the risk assessment of NDSRIs, it has limitations. The model is predictive and based on current scientific understanding of nitrosamine carcinogenicity. As more empirical data from toxicological studies, such as the enhanced Ames assay, become available, the categorization of specific NDSRIs may be refined. canada.cacanada.ca

There is ongoing research to improve the accuracy of these predictive models. For instance, the Health and Environmental Sciences Institute (HESI) is working on projects to generate more data on the mutagenicity of nitrosamines to refine these models. medicinesforeurope.com Future directions will likely involve the integration of more complex computational models and in vitro testing data to provide a more nuanced and accurate prediction of carcinogenic risk, potentially moving beyond a categorical approach to a more continuous scale of potency.

Scientific Basis and Application to N-Nitrosoketamine

Strategies for Control and Mitigation in Pharmaceutical Manufacturing

To control and mitigate the formation of N-Nitrosoketamine in pharmaceutical products, manufacturers are expected to implement a multi-faceted strategy based on a thorough risk assessment of their manufacturing processes and formulations. senpharma.vndlrcgroup.com

Key mitigation strategies include:

Raw Material Control:

Excipient Selection: Meticulously selecting excipients with low nitrite content is a crucial first step. senpharma.vn This involves evaluating different suppliers and potentially replacing high-nitrite excipients with alternatives. senpharma.vn

API Supplier Reliability: Establishing the reliability of API suppliers to ensure they have adequate controls to prevent nitrosamine formation during synthesis. gmp-compliance.org

Formulation Optimization:

Use of Inhibitors: Incorporating antioxidants such as ascorbic acid (vitamin C) or α-tocopherol (vitamin E) into the formulation can inhibit the nitrosation reaction. senpharma.vncontractpharma.com These act as scavengers of nitrosating agents. contractpharma.com

pH Adjustment: Since nitrosamine formation is often favored in acidic conditions, adjusting the pH of the formulation can be an effective control measure. senpharma.vn

Process Control and Optimization:

Manufacturing Process Selection: For oral solid dosage forms, direct compression may be preferred over wet granulation, as the latter can introduce heat and moisture, which may facilitate nitrosation. senpharma.vn

Storage Conditions: Optimizing storage conditions, such as temperature and humidity, can also help to minimize the formation of nitrosamines over the product's shelf life. senpharma.vn

Analytical Testing:

Implementing sensitive and validated analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to detect and quantify N-Nitrosoketamine at low levels in both the API and the finished drug product. sgs.com

Global Regulatory Landscape and Harmonization Efforts

The issue of nitrosamine impurities has prompted a coordinated response from global regulatory agencies. The FDA, EMA, Health Canada, and other authorities have issued guidance documents outlining their expectations for the assessment and control of these impurities. aquigenbio.comzamann-pharma.comartixio.com

A significant aspect of the global regulatory landscape is the effort towards harmonization. Regulatory bodies are collaborating to align their scientific approaches and requirements to the extent possible. canada.cadlrcgroup.com This collaboration is evident in the widespread adoption of the CPCA for risk assessment. qbdgroup.com

The International Council for Harmonisation (ICH) M7 guideline, which addresses mutagenic impurities, provides the foundational principles for the control of nitrosamines. fda.gov The development of the CPCA is a complementary approach that provides a more specific framework for this particular class of impurities. fda.gov

Regulatory agencies have established timelines for pharmaceutical companies to conduct risk assessments, perform confirmatory testing if a risk is identified, and implement necessary changes to their manufacturing processes and marketing authorizations. canada.casgs.com This structured, three-step approach ensures a systematic evaluation and mitigation of risks associated with nitrosamine impurities across the pharmaceutical industry. qbdgroup.comfda.gov

The ongoing dialogue and information sharing among international regulators aim to ensure a consistent and scientifically sound approach to protecting patient safety while maintaining the availability of essential medicines. canada.caartixio.com

Future Directions and Emerging Research Areas Pertaining to N Nitrosoketamine

Novel Synthetic Approaches for Controlled Production of N-Nitrosoketamine

Currently, N-Nitrosoketamine is primarily synthesized on a laboratory scale for use as an analytical reference standard. synzeal.comresearchgate.netnih.govnih.govo2hdiscovery.co This allows for the development and validation of analytical methods to detect it as an impurity in ketamine hydrochloride manufacturing. synzeal.com The typical synthesis involves the reaction of ketamine with a nitrosating agent. researchgate.netnih.govnih.gov

However, future research necessitates the development of novel and more sophisticated synthetic strategies. The focus of these emerging approaches will be on:

High-Purity Synthesis: Developing methods that yield N-Nitrosoketamine with very high purity, minimizing the presence of unreacted starting materials or other byproducts. This is crucial for accurate toxicological studies and for the qualification of analytical standards.

Scalability and Control: Creating scalable synthetic routes that allow for the controlled production of larger quantities of N-Nitrosoketamine. This will support more extensive in-vivo studies and the development of a wider range of analytical assays.

Isotopically Labeled Standards: Designing synthetic pathways for producing isotopically labeled N-Nitrosoketamine (e.g., using ¹³C, ¹⁵N, or ²H). These labeled compounds are invaluable as internal standards in quantitative mass spectrometry-based assays, leading to more accurate and precise detection at ultra-trace levels.

Progress in this area is essential to provide the high-quality materials needed to support all other avenues of N-Nitrosoketamine research.

In-Depth Studies on N-Nitrosoketamine Metabolism and Metabolites

The biological activity and toxicity of many N-nitrosamines are intrinsically linked to their metabolic activation. nih.govacs.org Most require metabolism, typically by Cytochrome P450 (CYP) enzymes, to become ultimate carcinogens. nih.govacs.orgmdpi.com The primary activation pathway is often α-hydroxylation, which leads to the formation of unstable intermediates that can alkylate DNA. fda.goveuropa.eu

For N-Nitrosoketamine, comprehensive metabolic studies are a critical future research direction. While the metabolism of the parent drug, ketamine, is well-documented, leading to metabolites like norketamine and hydroxynorketamine, the specific metabolic fate of N-Nitrosoketamine is not fully elucidated. nih.gov One study that used an S9 mix in genotoxicity assays suggests that metabolic activation is a key factor in its biological effects. researchgate.netnih.gov

Future research will need to focus on:

Metabolite Identification: Using high-resolution mass spectrometry to identify the full spectrum of Phase I and Phase II metabolites of N-Nitrosoketamine in various in-vitro and in-vivo systems.

Enzyme Phenotyping: Pinpointing the specific CYP enzymes and other enzyme systems responsible for N-Nitrosoketamine metabolism. This information is vital for understanding inter-individual variability in susceptibility.

Metabolic Pathways: Elucidating the complete metabolic pathways, including potential activation (toxification) routes like α-hydroxylation and detoxification routes. This will clarify whether the toxicity is driven by the parent compound or its metabolites.

Pharmacological Activity of Metabolites: Investigating whether N-Nitrosoketamine metabolites possess any pharmacological or toxicological activity of their own, similar to how ketamine's metabolites are thought to contribute to its antidepressant effects. nih.gov

Development of Predictive Models for N-Nitrosoketamine Formation and Reactivity

Predictive computational modeling is becoming an indispensable tool in the risk assessment of nitrosamine (B1359907) impurities. researchgate.net These models can forecast the likelihood of an impurity forming under certain conditions and predict its potential toxicity based on its chemical structure.

For N-Nitrosoketamine, several modeling approaches are being pursued:

Structure-Activity Relationship (SAR) Models: Regulatory agencies like the FDA have developed a Carcinogenic Potency Categorization Approach (CPCA) based on SAR principles. fda.govcanada.ca This model assesses structural features that activate or deactivate the molecule's carcinogenic potential. fda.gov N-Nitrosoketamine has been evaluated using this approach and placed into Potency Category 5, which corresponds to the highest acceptable intake (AI) limit of 1500 ng/day, suggesting a low predicted carcinogenic potency. fda.goveuropa.eucanada.cadgra.demedicinesforeurope.commhlw.go.jppublications.gc.ca Future work will involve refining these SAR models with compound-specific data to increase predictive accuracy.

Quantum Chemical Modeling: Advanced computational methods like Density Functional Theory (DFT) can provide deep mechanistic insights. nih.govacs.org These models calculate the energies and barriers for reactions like metabolic α-hydroxylation, helping to explain why a compound like N-Nitrosoketamine might have low reactivity. nih.govacs.orgresearchgate.net Research in this area will focus on building a precise computational model of N-Nitrosoketamine's electronic structure and reaction pathways.

Kinetic Modeling of Formation: Mathematical models can predict the rate of nitrosamine formation under various conditions, such as in the stomach or during drug product storage. nih.gov Developing specific models for N-Nitrosoketamine could help manufacturers identify and mitigate the root causes of its formation. facetlifesciences.com

| Model Type | Application to N-Nitrosoketamine | Key Research Objective | Relevant Findings/Status |

|---|---|---|---|

| Carcinogenic Potency Categorization Approach (CPCA) | Predicting carcinogenic risk to establish an Acceptable Intake (AI) limit. | Refine predictions with NKT-specific empirical data. | Classified in Potency Category 5 with an AI of 1500 ng/day. fda.goveuropa.eudgra.demedicinesforeurope.com |

| Quantum Chemistry (e.g., DFT) | Understanding the electronic and steric factors that govern metabolic activation and reactivity. | Calculate activation barriers for key metabolic steps like α-hydroxylation. | General models show these factors are rate-determining for carbenium ion formation. nih.govacs.org |

| Kinetic Formation Models | Predicting the rate of NKT formation in drug products or in vivo. | Develop a validated model to guide risk mitigation strategies. | General models for gastric nitrosation exist. nih.gov |

Advanced Analytical Techniques for Ultra-Trace Detection

The requirement to control nitrosamine impurities at or below their acceptable intake limits necessitates the use of highly sensitive and specific analytical methods. The detection of N-Nitrosoketamine at parts-per-billion (ppb) or even lower levels in a complex drug matrix is a significant analytical challenge. thermofisher.com

The future of analytical methodology in this area is focused on:

Enhanced Sensitivity and Selectivity: While current methods like LC-MS/MS and GC-MS are powerful, research is ongoing to push the limits of detection (LOD) and quantification (LOQ) even lower. nih.govnih.gov

High-Resolution Accurate Mass (HRAM) Spectrometry: Techniques like Orbitrap MS are becoming the gold standard. thermofisher.comgcms.cz They provide exceptional mass accuracy, which helps to eliminate false positive results by distinguishing the impurity from other matrix components with similar nominal masses. thermofisher.comgcms.czlabrulez.com

Method Validation for Specific Matrices: Developing and validating robust methods specifically for the quantification of N-Nitrosoketamine in both the ketamine active pharmaceutical ingredient (API) and the final drug product.

High-Throughput Screening: Creating faster analytical methods to allow for the rapid screening of multiple batches and to support extensive stability studies.

| Analytical Technique | Principle and Advantage for N-Nitrosoketamine Detection | Future Development Focus |

|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Provides high sensitivity and selectivity through chromatographic separation followed by mass-based detection of specific parent-daughter ion transitions. nih.govnih.govdrugdiscoverynews.com | Optimization of fragmentation parameters and chromatographic conditions for NKT. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for volatile nitrosamines. Can be coupled with various ionization techniques. nih.govgcms.cz | Method development to ensure NKT is sufficiently volatile and stable for GC analysis without derivatization. |

| LC-High Resolution Accurate Mass (HRAM) Spectrometry (e.g., LC-Orbitrap) | Measures mass with very high precision, allowing for confident identification and reducing the risk of isobaric interferences. thermofisher.comcphi-online.com | Building HRAM spectral libraries that include NKT for confident screening and confirmation. |

| GC-HRAM Spectrometry (e.g., GC-Orbitrap) | Combines the separation power of GC with the high resolving power of HRAM-MS for confident analysis of volatile impurities. gcms.czlabrulez.com | Validating methods that meet regulatory requirements for LOQ, such as those set by the FDA. thermofisher.comgcms.cz |

Mechanistic Toxicology Beyond Genotoxicity in N-Nitrosoketamine Research

The primary toxicological concern for most nitrosamines is their genotoxicity and carcinogenicity. nih.gov Indeed, initial studies on N-Nitrosoketamine have confirmed its genotoxic potential in an in-vitro micronucleus test. researchgate.netnih.govnih.gov However, a comprehensive safety assessment requires looking beyond this single endpoint. The low carcinogenic potency predicted by SAR models for N-Nitrosoketamine makes this exploration particularly important. fda.goveuropa.eu

Emerging research should investigate other potential mechanisms of toxicity, including:

Oxidative Stress: Assessing whether N-Nitrosoketamine or its metabolites can induce the production of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA. news-medical.net

Mitochondrial Dysfunction: Investigating potential adverse effects on mitochondrial function, which can be a central mechanism in drug-induced toxicity.

Apoptosis and Cell Signaling: Determining if N-Nitrosoketamine can trigger programmed cell death (apoptosis) or interfere with critical cellular signaling pathways. news-medical.netresearchgate.net

Organ-Specific Toxicity: While N-nitrosamines are often associated with liver cancer, they can affect numerous organs. nih.govnih.gov Future in-vivo studies should examine the potential for N-Nitrosoketamine to cause toxicity in the liver, kidneys, or central nervous system.

Non-Genotoxic Carcinogenicity: Exploring whether N-Nitrosoketamine could promote cancer through non-genotoxic mechanisms, such as chronic inflammation or cytotoxicity followed by regenerative cell proliferation, although this is considered less common for nitrosamines.

Understanding these alternative toxicological pathways is crucial for a complete risk profile and for ensuring that the established acceptable intake limits are truly protective of public health.

Q & A

Advanced Question

- Regulatory alignment : Cross-reference EMA, FDA, and ICH M7(R2) updates to identify data gaps (e.g., genotoxicity, cross-contamination risks) .

- Risk-based prioritization : Focus on drugs with high daily doses (>1 g/day) or prolonged use, where nitrosamine exposure exceeds TTC .

- Collaborative studies : Partner with pharmacopeias to standardize testing protocols and share data via platforms like the FDA’s NDSRI public docket .

What are best practices for validating N-Nitrosoketamine limits in drug products with conflicting regional regulations?

Basic Question

- Harmonization : Adopt the stricter limit (e.g., EMA’s 18 ng/day vs. FDA’s 26.5 ng/day) to ensure global compliance .

- Justification : Submit toxicological risk assessments using read-across data from structurally similar nitrosamines (e.g., NDMA) if compound-specific studies are lacking .

- Documentation : Include batch analysis data, method validation reports, and stability studies in regulatory filings .

How can computational tools predict N-Nitrosoketamine formation in novel drug formulations?

Advanced Question

- QSAR modeling : Use software like Derek Nexus to predict nitrosamine formation likelihood based on amine reactivity and nitrosation potential .

- Molecular dynamics simulations : Model amine-nitrosating agent interactions under varying solvent conditions to identify high-risk formulations .

- Machine learning : Train algorithms on historical impurity data to forecast formation pathways in new chemical entities .

What ethical considerations apply when conducting N-Nitrosoketamine carcinogenicity studies?

Advanced Question

- 3Rs principle : Prioritize in vitro assays (e.g., HepG2 cell mutagenicity) over in vivo studies to minimize animal use .

- Data transparency : Publish negative results to avoid publication bias and inform risk assessments .

- Regulatory compliance : Align with OECD 451 and ICH S1B guidelines for study design and reporting .

How do researchers reconcile discrepancies between academic and regulatory N-Nitrosoketamine detection methods?

Basic Question

- Method transfer protocols : Validate academic methods (e.g., GC-NPD) against regulatory LC-MS/MS workflows to ensure reproducibility .

- Cross-lab collaboration : Participate in proficiency testing programs (e.g., EFSA-contracted studies) to harmonize inter-laboratory variability .

- Regulatory feedback : Pre-submit methods to agencies for review under the FDA’s QbD pilot program .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.